1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride
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Overview
Description
1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClN₂O₂. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its piperazine ring, which is a common structural motif in many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride typically involves the reaction of 4-methylphenol with chloroacetyl chloride to form 4-methylphenoxyacetyl chloride. This intermediate is then reacted with piperazine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative with anti-anginal properties.
Befuraline: A piperazine-based antidepressant.
Aripiprazole: An antipsychotic drug containing a piperazine ring
Uniqueness: 1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride is unique due to its specific structural features and its versatile applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its role as a key intermediate in the synthesis of bioactive molecules highlight its significance .
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-piperazin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-2-4-12(5-3-11)17-10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEYXYMYJGTRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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